molecular formula C5H8ClN3S B2970681 2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride CAS No. 2551114-68-0

2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride

Cat. No.: B2970681
CAS No.: 2551114-68-0
M. Wt: 177.65
InChI Key: JQTLYQNZISVOQS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride is a heterocyclic compound that features both azetidine and thiadiazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, altering their activity. The thiadiazole moiety can participate in redox reactions, influencing cellular processes . These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride is unique due to the combination of azetidine and thiadiazole rings, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.ClH/c1-4(2-6-1)5-8-7-3-9-5;/h3-4,6H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTLYQNZISVOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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